Angelicain

Description

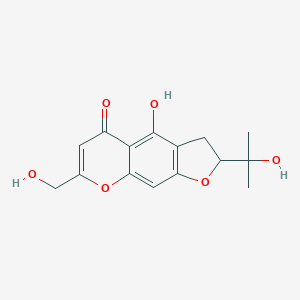

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-15(2,19)12-4-8-10(21-12)5-11-13(14(8)18)9(17)3-7(6-16)20-11/h3,5,12,16,18-19H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCHSXPHLRBEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Angelicain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

49624-66-0 | |

| Record name | (S)-Angelicain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 - 209 °C | |

| Record name | (S)-Angelicain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Angelicin: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Angelicin, a naturally occurring furanocoumarin with significant therapeutic potential. The document details its primary natural sources, comprehensive protocols for its isolation and purification, and an examination of its biosynthetic pathway. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and pathways are visualized through detailed diagrams.

Natural Sources of Angelicin

Angelicin is predominantly found in plant species belonging to the Apiaceae (Umbelliferae), Fabaceae (Leguminosae), and Moraceae families.[1][2] This angular furanocoumarin is often produced by plants as a defense mechanism against pathogens and herbivores.[2] The concentration of Angelicin can vary significantly depending on the plant species, the specific part of the plant, and even the season. A summary of notable plant sources and the reported yields of Angelicin is provided in Table 1.

| Plant Species | Family | Plant Part(s) | Angelicin Yield (mg/g of dry weight) | Reference(s) |

| Heracleum sosnowskyi | Apiaceae | Leaves | 2.3 | [3] |

| Psoralea corylifolia | Fabaceae | Seeds | 2.3 - 9.2 | [3] |

| Angelica archangelica | Apiaceae | Fruits, Roots | Not specified | |

| Bituminaria bituminosa | Fabaceae | Aerial parts, Roots | Not specified | |

| Ficus carica (Fig) | Moraceae | Not specified | Not specified | |

| Pastinaca sativa (Parsnip) | Apiaceae | Roots | Not specified | |

| Apium graveolens (Celery) | Apiaceae | Diseased parts | Not specified |

Table 1: Natural Plant Sources of Angelicin and Reported Yields

Isolation and Purification of Angelicin

The isolation of Angelicin from its natural sources typically involves extraction with an organic solvent followed by chromatographic purification. The yield of pure Angelicin is often low due to the presence of other structurally similar furanocoumarins.

General Isolation Protocol

A common method for the extraction and isolation of Angelicin from plant material is as follows:

-

Plant Material Preparation : The aerial parts or roots of the plant are air-dried and then ground into a fine powder to increase the surface area for extraction.

-

Extraction : The powdered plant material is extracted with a non-polar solvent, such as n-hexane, to selectively dissolve furanocoumarins and other lipophilic compounds.

-

Purification : The crude extract is then subjected to column chromatography over silica (B1680970) gel to separate Angelicin from other compounds.

Detailed Experimental Protocol: Microwave-Assisted Extraction (MAE) and Solid-Phase Extraction (SPE) from Heracleum sosnowskyi

This protocol provides a more advanced and efficient method for the isolation of Angelicin, as demonstrated with Heracleum sosnowskyi leaves.

2.2.1. Microwave-Assisted Extraction (MAE)

-

Plant Material : 0.1 g of dried and ground H. sosnowskyi leaves.

-

Solvent : 2 mL of n-hexane.

-

Extraction Parameters :

-

Temperature: 70 °C

-

Time: 10 minutes

-

Solvent-to-solid ratio: 20:1

-

-

Procedure :

-

Mix the plant material with n-hexane in a microwave extraction vessel.

-

Perform the extraction under the specified conditions.

-

Filter the resulting extract.

-

2.2.2. Solid-Phase Extraction (SPE) for Purification

-

Sorbent : Strata Eco-Screen.

-

Elution Solvent : Stepwise elution with a hexane-acetone mixture.

-

Procedure :

-

Condition the SPE cartridge with the appropriate solvent.

-

Load the crude extract obtained from MAE onto the cartridge.

-

Elute the column with a stepwise gradient of hexane-acetone.

-

Collect the fractions and analyze for the presence of Angelicin. Pure Angelicin can be obtained from specific fractions.

-

Biosynthesis of Angelicin

The biosynthesis of Angelicin in plants begins with the shikimic acid pathway, which produces the aromatic amino acid L-phenylalanine. A series of enzymatic reactions then converts L-phenylalanine into umbelliferone (B1683723), a key intermediate. From umbelliferone, the pathway diverges to produce both linear furanocoumarins (like psoralen) and angular furanocoumarins, including Angelicin.

The key steps in the biosynthesis of Angelicin are:

-

L-Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid .

-

Trans-cinnamate 4-monooxygenase (C4H) hydroxylates trans-cinnamic acid to produce p-coumaric acid .

-

Further enzymatic steps lead to the formation of umbelliferone .

-

Umbelliferone 6-prenyltransferase catalyzes the prenylation of umbelliferone at the C8 position to yield osthenol (B192027) .

-

(+)-Columbianetin synthase , a cytochrome P450 enzyme, oxidizes osthenol to (+)-columbianetin .

-

Finally, angelicin synthase (AS) , another cytochrome P450 enzyme, catalyzes the formation of Angelicin from (+)-columbianetin.

References

An In-depth Technical Guide to the Angelicin Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicin (B190584) is a naturally occurring angular furanocoumarin found in various plant species, particularly within the Apiaceae and Fabaceae families.[1] Furanocoumarins are recognized for their diverse biological activities, including roles in plant defense as phytoalexins and allelochemicals, as well as pharmacological properties such as anticancer, anti-inflammatory, and neuroprotective effects.[2] Angelicin, as the parent compound of the angular furanocoumarins, is of significant interest to researchers and drug development professionals.[1] This technical guide provides a comprehensive overview of the angelicin biosynthetic pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory aspects. It is intended to serve as a resource for scientists working on the elucidation of this pathway and the potential biotechnological production of angelicin and its derivatives.

The Core Biosynthetic Pathway

The biosynthesis of angelicin originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The pathway proceeds through the formation of the key intermediate, umbelliferone (B1683723) (7-hydroxycoumarin), which serves as a branch point for the synthesis of both linear and angular furanocoumarins.[3][4] The angular pathway, leading to angelicin, involves a specific prenylation step at the C8 position of umbelliferone, followed by cyclization and a final conversion to angelicin.

The key steps in the angelicin biosynthetic pathway are:

-

Formation of Umbelliferone: This stage involves the conversion of L-phenylalanine to p-coumaric acid, which is then hydroxylated and cyclized to form umbelliferone.

-

Prenylation of Umbelliferone: Umbelliferone is prenylated at the C8 position by a specific prenyltransferase, yielding osthenol (B192027).

-

Formation of (+)-Columbianetin: Osthenol is then converted to (+)-columbianetin by (+)-columbianetin synthase.

-

Conversion to Angelicin: The final step is the conversion of (+)-columbianetin to angelicin, catalyzed by angelicin synthase.

A simplified diagram of the angelicin biosynthetic pathway is presented below.

Key Enzymes and Their Characteristics

The biosynthesis of angelicin is catalyzed by a series of enzymes, many of which belong to the cytochrome P450 superfamily. The functional characterization of these enzymes is crucial for understanding the regulation of the pathway and for potential metabolic engineering applications.

Enzymes Leading to Umbelliferone

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to trans-cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

-

p-Coumaroyl CoA 2'-Hydroxylase (C2'H): Catalyzes the ortho-hydroxylation of 4-coumaroyl-CoA, a key step leading to the formation of the coumarin (B35378) lactone ring of umbelliferone.

Enzymes Specific to the Angelicin Branch

-

Umbelliferone 8-Prenyltransferase (PT): This enzyme catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the C8 position of umbelliferone, forming osthenol. In Pastinaca sativa, two distinct prenyltransferases, PsPT1 and PsPT2, have been characterized. PsPT2 more efficiently catalyzes the synthesis of osthenol, the precursor to the angular furanocoumarin, angelicin.

-

(+)-Columbianetin Synthase (CS): This putative cytochrome P450 enzyme is responsible for the conversion of osthenol to (+)-columbianetin. Further characterization of this enzyme is still needed to fully understand its mechanism.

-

Angelicin Synthase (AS): This is the terminal enzyme in the pathway, converting (+)-columbianetin to angelicin. In Peucedanum praeruptorum, this enzyme is identified as CYP71AJ51. In Pastinaca sativa, the ortholog is CYP71AJ4. Angelicin synthase catalyzes a unique reaction involving the cleavage of the isopropyl side chain of (+)-columbianetin.

A detailed visualization of the enzymatic steps in the angelicin biosynthetic pathway is provided below.

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite concentrations is essential for a complete understanding of the angelicin biosynthetic pathway. The following tables summarize the available quantitative data.

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Plant Source | Reference |

| Angelicin Synthase (CYP71AJ4) | (+)-Columbianetin | 2.1 ± 0.4 | 112 ± 14 | Pastinaca sativa | |

| PsPT1 | Umbelliferone | 2.7 ± 0.6 | - | Pastinaca sativa | |

| PsPT1 | DMAPP | 5 ± 1 | - | Pastinaca sativa |

Table 1: Kinetic Parameters of Key Enzymes in Angelicin Biosynthesis.

| Compound | Concentration (mg/g) | Plant Part | Plant Species | Reference |

| Angelicin | 2.2 - 9.2 | Crude Drug | Psoralea corylifolia | |

| Angelicin | 2.3 | Seeds | Psoralea corylifolia | |

| Psoralen | 2.5 - 13.0 | Crude Drug | Psoralea corylifolia | |

| Psoralen | 7.8 | Seeds | Psoralea corylifolia |

Table 2: Concentration of Angelicin and Psoralen in Psoralea corylifolia.

Experimental Protocols

This section provides an overview of the methodologies used for the characterization of the enzymes and the quantification of the metabolites involved in the angelicin biosynthetic pathway.

Heterologous Expression and Functional Characterization of P450 Enzymes in Yeast

The functional characterization of cytochrome P450 enzymes, such as angelicin synthase, is often performed by heterologous expression in a host system like Saccharomyces cerevisiae.

Workflow:

-

cDNA Cloning: The full-length cDNA of the target P450 enzyme (e.g., CYP71AJ4 or CYP71AJ51) is amplified from a cDNA library of the source plant.

-

Vector Construction: The amplified cDNA is cloned into a yeast expression vector, such as pYeDP60.

-

Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., WAT11).

-

Microsome Preparation: Transformed yeast cells are cultured, and the microsomal fraction containing the expressed P450 enzyme is isolated by differential centrifugation.

-

In Vitro Enzyme Assay: The activity of the recombinant enzyme is assayed by incubating the microsomes with the substrate (e.g., (+)-columbianetin for angelicin synthase) and NADPH as a cofactor.

-

Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the product (e.g., angelicin).

High-Performance Liquid Chromatography (HPLC) for Furanocoumarin Analysis

HPLC is a standard technique for the separation and quantification of furanocoumarins like angelicin and its precursors.

General Protocol:

-

Sample Preparation: Plant material is ground and extracted with a suitable solvent, such as methanol (B129727) or acetonitrile (B52724). The extract is then filtered before injection.

-

Chromatographic System: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid) and an organic solvent like acetonitrile or methanol is typically employed.

-

Detection: A UV detector is used, with the wavelength set to the maximum absorbance of the target compounds (e.g., around 300-330 nm for furanocoumarins).

-

Quantification: The concentration of the compounds is determined by comparing the peak areas to those of authentic standards.

Example HPLC Gradient:

| Time (min) | % Acetonitrile | % Water |

| 0 | 20 | 80 |

| 30 | 100 | 0 |

| 35 | 100 | 0 |

| 40 | 20 | 80 |

Table 3: Example HPLC Gradient for Furanocoumarin Separation.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the expression levels of the genes involved in the angelicin biosynthetic pathway in different plant tissues or under various conditions.

Workflow:

-

RNA Extraction: Total RNA is extracted from the plant tissue of interest.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Primer Design: Gene-specific primers are designed for the target genes (e.g., PAL, C4H, 4CL, C2'H, PT, CS, AS) and a reference (housekeeping) gene.

-

qPCR Reaction: The qPCR reaction is performed using a qPCR instrument, with a fluorescent dye (e.g., SYBR Green) to monitor the amplification of the DNA in real-time.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Regulation of the Angelicin Biosynthetic Pathway

The biosynthesis of angelicin, like other secondary metabolic pathways, is regulated by various internal and external factors. The expression of the biosynthetic genes can be influenced by developmental stage, tissue type, and environmental stimuli. For instance, the expression of CYP71AJ49 and CYP71AJ51 in Peucedanum praeruptorum has been shown to be affected by UV light and temperature. This suggests that the production of angelicin may be part of the plant's defense response to environmental stress. Further research into the transcription factors and signaling pathways that regulate the angelicin biosynthetic genes will provide a more complete understanding of how plants control the production of this important compound.

Conclusion

This technical guide has provided a detailed overview of the angelicin biosynthetic pathway in plants. The pathway proceeds from L-phenylalanine through the key intermediate umbelliferone, followed by a series of specific enzymatic reactions to produce the angular furanocoumarin, angelicin. While significant progress has been made in identifying and characterizing the enzymes involved, further research is needed to fully elucidate the kinetics and regulation of all steps in the pathway. The information presented here serves as a valuable resource for researchers and professionals in the fields of plant biochemistry, natural product chemistry, and drug development, and will hopefully stimulate further investigation into this fascinating and important metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Catalytic mechanism underlying the regiospecificity of coumarin-substrate transmembrane prenyltransferases in Apiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of Angelicin for drug design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicin (B190584), a naturally occurring furocoumarin, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects.[1] As a derivative of psoralen, angelicin's unique angular structure confers distinct photochemical and biological properties, making it a compelling scaffold for drug discovery and development.[1][2] This technical guide provides an in-depth analysis of the physicochemical properties of angelicin, offering critical data and methodologies to inform rational drug design and optimization strategies.

Physicochemical Properties of Angelicin

A comprehensive understanding of a compound's physicochemical profile is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. The key properties of angelicin are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆O₃ | [3][4] |

| Molecular Weight | 186.16 g/mol | |

| Melting Point | 134-140 °C | |

| Boiling Point | 362.6 °C | |

| Water Solubility | 20 mg/L | |

| logP (Octanol/Water) | 1.97 - 2.08 | |

| pKa | Not available | |

| Topological Polar Surface Area (TPSA) | 43.35 Ų | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 0 |

Experimental Protocols

Accurate determination of physicochemical parameters is crucial for building reliable structure-activity relationships and predictive models. The following are standard experimental protocols that can be employed to measure the key properties of angelicin.

Determination of Aqueous Solubility

The equilibrium solubility of angelicin can be determined using the shake-flask method, a gold-standard technique for solubility measurement.

Protocol:

-

An excess amount of solid angelicin is added to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

-

The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, the suspension is filtered through a 0.22 µm filter to remove undissolved solid.

-

The concentration of angelicin in the clear filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment is performed in triplicate to ensure the reproducibility of the results.

Determination of Lipophilicity (logP)

The partition coefficient (logP) is a critical measure of a drug's lipophilicity and its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for its determination.

Protocol:

-

A solution of angelicin of a known concentration is prepared in one of the two immiscible solvents, typically n-octanol (pre-saturated with water).

-

An equal volume of the second immiscible solvent, water (pre-saturated with n-octanol), is added to a separation funnel.

-

The two phases are vigorously shaken for a set period (e.g., 1 hour) to allow for the partitioning of angelicin between the two layers.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

Aliquots are carefully taken from both the n-octanol and the aqueous layers.

-

The concentration of angelicin in each aliquot is determined using a suitable analytical technique like HPLC-UV.

-

The logP is calculated as the logarithm of the ratio of the concentration of angelicin in the n-octanol phase to its concentration in the aqueous phase.

Stability Testing

Assessing the stability of angelicin under various stress conditions is essential to understand its degradation pathways and to establish its shelf-life.

Protocol:

-

Forced Degradation Studies: Solutions of angelicin are subjected to various stress conditions, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60°C), and photolytic (exposure to UV and visible light) conditions.

-

Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the remaining angelicin and to detect and quantify any degradation products.

-

Long-Term and Accelerated Stability Studies: To determine the shelf-life, angelicin is stored under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated). Samples are tested at regular intervals to monitor for any changes in physical appearance, purity, and potency.

Signaling Pathway Modulation by Angelicin

Angelicin exerts its biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and cell proliferation.

Angelicin's Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Angelicin has been shown to inhibit this pathway.

Caption: Angelicin inhibits the NF-κB pathway by blocking IKK activation and NF-κB nuclear translocation.

Angelicin's Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Angelicin has demonstrated inhibitory effects on this pathway.

Caption: Angelicin inhibits the MAPK pathway by reducing the phosphorylation of p38 and JNK.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of angelicin, crucial for its development as a therapeutic agent. The presented data and experimental protocols offer a practical framework for researchers in the field of drug design and discovery. Furthermore, the visualization of its interaction with key signaling pathways offers insights into its mechanism of action, paving the way for the rational design of novel angelicin-based therapeutics with improved efficacy and safety profiles. Further research to elucidate its pKa and to conduct detailed stability studies will be invaluable in advancing angelicin from a promising lead compound to a clinical candidate.

References

Angelicin's Role in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelicin (B190584), a naturally occurring furocoumarin, has garnered significant attention in oncological research for its demonstrated ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning angelicin-induced apoptosis. We will dissect the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for the assays used to elucidate these processes. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of angelicin.

Introduction to Angelicin and Apoptosis

Angelicin is a planar tricyclic aromatic compound belonging to the family of angular furanocoumarins.[1] It is found in various plants, including those from the Apiaceae and Fabaceae families.[2] Unlike its linear isomer psoralen, angelicin primarily forms monoadducts with DNA upon photoactivation, a characteristic that may contribute to a different phototoxicity profile.[3] Beyond its photosensitizing properties, angelicin has demonstrated a range of biological activities, including anti-inflammatory, anti-viral, and notably, anti-cancer effects.[3][4]

Apoptosis is a genetically programmed and highly regulated process of cell suicide that is essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. Apoptosis is characterized by distinct morphological features, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The process is executed by a family of cysteine proteases called caspases and is broadly divided into two major signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

Signaling Pathways of Angelicin-Induced Apoptosis

Angelicin has been shown to induce apoptosis through the modulation of multiple signaling cascades, primarily the intrinsic and extrinsic pathways. Furthermore, its pro-apoptotic effects are influenced by key regulatory pathways such as PI3K/Akt and MAPK.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major mechanism through which angelicin exerts its pro-apoptotic effects. This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial outer membrane permeability.

Key events in angelicin's activation of the intrinsic pathway include:

-

Modulation of Bcl-2 Family Proteins: Angelicin treatment has been observed to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of the Bcl-2 family. Specifically, angelicin can increase the expression of Bax while decreasing the levels of Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift promotes the permeabilization of the mitochondrial outer membrane.

-

Cytochrome c Release: The increased mitochondrial permeability results in the release of cytochrome c from the intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. This complex then recruits and activates pro-caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3.

The Extrinsic (Death Receptor) Pathway

While the intrinsic pathway appears to be the primary mechanism, angelicin has also been shown to sensitize cancer cells to apoptosis via the extrinsic pathway, particularly in combination with other agents like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).

The key steps are:

-

Sensitization to TRAIL: In some cancer cell lines that are resistant to TRAIL, angelicin can overcome this resistance.

-

Downregulation of c-FLIP: Angelicin, in combination with TRAIL, has been shown to down-regulate the expression of cellular FLICE-inhibitory protein (c-FLIP). c-FLIP is an inhibitor of caspase-8 activation.

-

DISC Formation and Caspase-8 Activation: The binding of TRAIL to its death receptors (DR4/DR5) leads to the formation of the Death-Inducing Signaling Complex (DISC). With the downregulation of c-FLIP, pro-caspase-8 is recruited to the DISC and activated.

-

Executioner Caspase Activation: Activated caspase-8 can then directly cleave and activate executioner caspases like caspase-3, or it can cleave Bid to tBid, which then engages the intrinsic pathway.

Influence of PI3K/Akt and MAPK Signaling Pathways

The pro-apoptotic activity of angelicin is also regulated by its influence on major cell survival and proliferation pathways.

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer. Angelicin has been shown to inhibit this pathway in some cancer cell lines, although this effect may be cell-type specific. Inhibition of the PI3K/Akt pathway can lead to decreased phosphorylation of downstream targets that promote cell survival and inhibit apoptosis.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cell fate. Angelicin has been reported to modulate MAPK signaling. For instance, in some contexts, angelicin can inhibit the phosphorylation of p38 and JNK, which can contribute to its anti-inflammatory and anti-cancer effects.

Quantitative Data on Angelicin-Induced Apoptosis

The following tables summarize key quantitative data from various studies on the pro-apoptotic effects of angelicin.

Table 1: IC50 Values of Angelicin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| SH-SY5Y | Neuroblastoma | 48 | 49.56 | |

| HeLa | Cervical Cancer | 24 | 38.2 | |

| SiHa | Cervical Cancer | 24 | 51.2 | |

| A549 | Lung Carcinoma | 24 | 50.14 | |

| HL-60 | Promyelocytic Leukemia | 24 | 148.4 (µg/ml) | |

| HL-60 | Promyelocytic Leukemia | 48 | 41.7 (µg/ml) |

Table 2: Effect of Angelicin on Apoptosis-Related Protein Expression and Activity

| Cell Line | Treatment | Effect | Fold Change / Observation | Reference |

| SH-SY5Y | ≥ 30 µM Angelicin | Bcl-2, Bcl-xL, Mcl-1 decrease | Significant fold decrease | |

| SH-SY5Y | ≥ 50 µM Angelicin | Cleaved Caspase-9 increase | Significant fold increase | |

| SH-SY5Y | ≥ 40 µM Angelicin | Cleaved Caspase-3 increase | Significant fold increase | |

| HL-60 | 40 & 80 µg/ml Angelicin | Bax/Bcl-2 ratio increase | Dose-dependent upregulation of Bax and downregulation of Bcl-2 | |

| A549 | ≥ 10 µM Angelicin | Bax/Bcl-2 ratio increase | Significant increase | |

| HepG2 & Huh-7 | Angelicin | Cytochrome C release increase | Dose-dependent increase | |

| Caki | 100 µM Angelicin + 50 ng/mL TRAIL | Caspase-3 activity increase | Markedly increased |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study angelicin-induced apoptosis.

Cell Culture and Angelicin Treatment

-

Cell Seeding: Plate the desired cancer cell line (e.g., A549, SH-SY5Y) in 96-well plates for viability assays or larger flasks/plates for protein and flow cytometry analysis. Allow cells to adhere and reach 70-80% confluency.

-

Angelicin Preparation: Prepare a stock solution of angelicin in a suitable solvent like DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing various concentrations of angelicin. Include a vehicle control (medium with the same concentration of DMSO as the highest angelicin concentration) and an untreated control.

-

Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

MTT Addition: After the angelicin treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: After angelicin treatment, collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

-

Cell Lysis: After angelicin treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Sample Preparation: Fix and permeabilize the angelicin-treated cells.

-

TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or a fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

-

Detection: If using a fluorescently labeled dUTP, the signal can be directly visualized. If using BrdUTP, a secondary detection step with a fluorescently labeled anti-BrdU antibody is required.

-

Microscopy: Visualize the stained cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Conclusion

Angelicin is a promising natural compound that induces apoptosis in cancer cells through a multi-faceted mechanism. Its ability to modulate the intrinsic and extrinsic apoptotic pathways, as well as influence key survival signaling cascades like PI3K/Akt and MAPK, underscores its potential as a therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and harness the anti-cancer properties of angelicin. Future studies should continue to explore the detailed molecular interactions of angelicin and its efficacy in in vivo models to pave the way for its potential clinical application.

References

Angelicin interaction with DNA and nucleic acids

An In-depth Technical Guide to the Interaction of Angelicin (B190584) with DNA and Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelicin, a naturally occurring furocoumarin, has garnered significant scientific interest due to its distinct interactions with DNA and other nucleic acids. As an isomer of psoralen, angelicin exhibits unique photochemical and biological properties, making it a valuable tool in molecular biology and a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanisms of angelicin's interaction with DNA, the resulting biological consequences, and its influence on cellular signaling pathways. Detailed experimental protocols for studying these interactions are provided, along with a compilation of available quantitative data. Visual diagrams are included to illustrate key pathways and experimental workflows, offering a thorough resource for researchers and professionals in drug development.

Introduction

Angelicin is a planar tricyclic aromatic compound that belongs to the family of furocoumarins. Its angular structure distinguishes it from its linear isomer, psoralen, leading to significant differences in their interactions with DNA. The primary mechanism of action involves intercalation into the DNA double helix, followed by the formation of covalent monoadducts with pyrimidine (B1678525) bases upon exposure to long-wave ultraviolet light (UVA). This photoreaction is the foundation of its biological activities, including its use as a photosensitizing agent in photochemotherapy, its photomutagenic and phototoxic effects, and its potential as an anticancer and antiviral agent.[1][2][3][4] This guide delves into the molecular intricacies of these interactions.

Mechanism of Angelicin-DNA Interaction

The interaction of angelicin with DNA is a two-step process: non-covalent intercalation followed by covalent photoaddition.

Intercalation

Due to its planar aromatic structure, angelicin can insert itself between the base pairs of the DNA double helix.[1] This intercalation is a non-covalent interaction driven by van der Waals forces and hydrophobic interactions. Angelicin shows a preference for intercalating at 5'-TA sequences. This initial binding is a prerequisite for the subsequent photochemical reaction.

Photoadduct Formation

Upon irradiation with UVA light (typically around 365 nm), the intercalated angelicin molecule becomes photoactivated, leading to a C4-photocycloaddition reaction with the 5,6-double bond of a pyrimidine base, most commonly thymine (B56734). This results in the formation of a stable, covalent monoadduct.

Unlike psoralen, the angular geometry of angelicin makes it sterically unfavorable to form a second covalent bond with a pyrimidine on the complementary DNA strand. Consequently, angelicin primarily forms monoadducts and does not induce significant interstrand cross-links (ICLs), which are a hallmark of psoralen's interaction with DNA.

Biological Consequences of Angelicin-DNA Adducts

The formation of angelicin-DNA monoadducts has profound biological effects:

-

Inhibition of DNA Replication and Transcription: The bulky monoadducts act as lesions on the DNA template, physically obstructing the progression of DNA and RNA polymerases. This leads to the inhibition of both DNA replication and transcription.

-

Mutagenesis: The presence of angelicin adducts can lead to errors during DNA replication or repair, resulting in mutations.

-

Cytotoxicity and Apoptosis: The inhibition of essential cellular processes like replication and transcription can trigger programmed cell death (apoptosis).

-

Photosensitization: In the presence of UVA light, angelicin can lead to skin photosensitization, characterized by erythema and blistering.

Quantitative Data

While extensive research has been conducted on angelicin, specific quantitative data for its direct interaction with DNA is not always readily available in a consolidated format. The following tables summarize the available quantitative information.

| Parameter | Value | Context | Reference |

| Singlet → Triplet Intersystem Crossing Quantum Yield (ΦT) | 0.33 | In water, relevant for photoreactivity |

| Compound | Cell Line | IC50 | Time (h) | Context | Reference |

| Angelicin | HepG2 (Liver Cancer) | 90 ± 6.565 µM | 48 | Cell Viability | |

| Angelicin | Huh-7 (Liver Cancer) | 60 ± 4.256 µM | 48 | Cell Viability | |

| Angelicin | Vero Cells (infected with MHV-68) | 28.95 µM | - | Inhibition of Viral Replication |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of angelicin with DNA.

UV-Vis Spectroscopy to Monitor Intercalation

UV-Vis spectroscopy is used to observe the changes in the absorption spectrum of angelicin upon binding to DNA, which is indicative of intercalation.

-

Principle: Intercalation of angelicin into the DNA helix results in a bathochromic (red) shift and hypochromism (decreased absorbance) in the angelicin absorption spectrum.

-

Methodology:

-

Prepare a stock solution of angelicin in a suitable solvent (e.g., DMSO) and a stock solution of DNA in a buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

In a quartz cuvette, place a fixed concentration of angelicin (e.g., 10-50 µM).

-

Record the initial absorption spectrum of angelicin (typically in the range of 200-400 nm).

-

Titrate the angelicin solution with increasing concentrations of the DNA stock solution.

-

Record the absorption spectrum after each addition of DNA and incubation to allow for equilibrium to be reached.

-

Analyze the spectra for shifts in λmax and changes in absorbance to confirm intercalation.

-

Fluorescence Spectroscopy for Binding Affinity

Fluorescence spectroscopy can be used in a competitive binding assay to determine the binding affinity of angelicin to DNA.

-

Principle: A fluorescent DNA probe, such as ethidium (B1194527) bromide (EtBr), which has enhanced fluorescence upon intercalation, is used. Angelicin, being a non-fluorescent or weakly fluorescent intercalator, will displace the EtBr, leading to a quenching of the fluorescence signal.

-

Methodology:

-

Prepare a solution of a DNA-EtBr complex by incubating a known concentration of DNA with a saturating concentration of EtBr in a suitable buffer.

-

Measure the initial fluorescence of the DNA-EtBr complex at the appropriate excitation and emission wavelengths for EtBr.

-

Add increasing concentrations of angelicin to the DNA-EtBr solution.

-

After each addition, allow the mixture to equilibrate and then measure the fluorescence intensity.

-

The decrease in fluorescence intensity is proportional to the amount of EtBr displaced by angelicin.

-

The data can be used to calculate the binding constant (K) of angelicin to DNA.

-

Circular Dichroism (CD) Spectroscopy for Conformational Changes

CD spectroscopy is a powerful technique to study changes in DNA conformation upon angelicin binding and adduct formation.

-

Principle: DNA has a characteristic CD spectrum that is sensitive to its secondary structure. Binding of a small molecule like angelicin can induce changes in this spectrum, indicating alterations in DNA conformation.

-

Methodology:

-

Prepare a solution of DNA in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Record the CD spectrum of the DNA solution in the far-UV range (typically 200-320 nm).

-

Add angelicin to the DNA solution and record the CD spectrum of the complex.

-

To study photoadduct formation, irradiate the angelicin-DNA complex with UVA light (e.g., 365 nm) for a defined period.

-

Record the CD spectrum after irradiation.

-

Analyze the changes in the CD signal to interpret conformational changes in the DNA.

-

SMAdd-seq (Small-Molecule Adduct sequencing)

SMAdd-seq is a recently developed technique that utilizes angelicin to probe chromatin accessibility.

-

Principle: Angelicin preferentially forms photoadducts with thymine bases in accessible regions of DNA (linker DNA) that are not protected by nucleosomes or other DNA-binding proteins. These adducts can be detected by nanopore sequencing, providing a map of chromatin accessibility.

-

Methodology:

-

Cell/Nuclei Preparation: Isolate nuclei or prepare spheroplasts from the cells of interest.

-

Angelicin Treatment: Resuspend the nuclei/spheroplasts in an angelicin modification buffer. Add angelicin to a final concentration of 500 µM.

-

UVA Irradiation: Expose the sample to UVA light (365 nm) on ice for a defined period (e.g., 5 minutes), often repeated for several cycles to ensure sufficient adduct formation.

-

DNA Extraction: Purify high molecular weight genomic DNA from the treated sample.

-

Nanopore Sequencing: Prepare a sequencing library and perform sequencing using a nanopore sequencer.

-

Data Analysis: Use specialized software to identify the angelicin-modified bases from the nanopore current signal data, which allows for the mapping of accessible chromatin regions.

-

Angelicin's Impact on Cellular Signaling Pathways

Beyond its direct interaction with DNA, angelicin has been shown to modulate key cellular signaling pathways, particularly the NF-κB and MAPK pathways, which are often dysregulated in inflammatory diseases and cancer.

Inhibition of the NF-κB Pathway

Angelicin inhibits the canonical NF-κB signaling pathway. It has been shown to block the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB (p50/p65 dimer) in the cytoplasm. By preventing IκBα phosphorylation, angelicin inhibits its subsequent degradation, thereby keeping NF-κB in an inactive state in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.

Inhibition of the MAPK Pathway

Angelicin also targets the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the p38 and JNK stress-activated protein kinase branches. It has been demonstrated to inhibit the phosphorylation of both p38 and JNK. These kinases are involved in cellular responses to stress, inflammation, and apoptosis. By inhibiting their activation, angelicin can modulate these cellular processes.

Visualizations

Signaling Pathways

Caption: Angelicin's inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflows

Caption: Experimental workflow for angelicin-DNA interaction studies.

Conclusion

Angelicin presents a fascinating case of a small molecule with a highly specific and photo-inducible interaction with DNA. Its ability to form monoadducts, in contrast to the interstrand cross-links formed by psoralen, provides a unique tool for dissecting the cellular responses to different types of DNA damage. Furthermore, its inhibitory effects on key signaling pathways like NF-κB and MAPK highlight its potential as a multi-functional therapeutic agent. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the properties of angelicin in their respective fields. Future research focused on obtaining more precise quantitative data on its DNA binding affinity and adduct formation efficiency will be crucial for the continued development of angelicin-based applications.

References

Angelicin: A Technical Deep Dive into its Anti-Inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicin, a naturally occurring furocoumarin, has emerged as a compound of significant interest in the field of pharmacology, particularly for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of Angelicin's anti-inflammatory effects, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

Angelicin exerts its anti-inflammatory effects primarily through the modulation of key signaling cascades that are central to the inflammatory response. The most well-documented mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

1. NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of inflammatory gene expression. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and subsequently degraded. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Angelicin has been shown to actively block the phosphorylation of both IκBα and the p65 subunit, thereby preventing NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[1][2] This inhibitory action effectively dampens the production of a wide array of inflammatory mediators.

2. MAPK Signaling Pathway:

The MAPK family of proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), play crucial roles in cellular responses to external stressors, including inflammation. Angelicin has demonstrated the ability to inhibit the phosphorylation of p38 and JNK, two key kinases in the MAPK cascade that are involved in the production of pro-inflammatory cytokines.[1][2] Notably, Angelicin does not appear to inhibit the ERK pathway, which is more commonly associated with cell growth and proliferation.[1] This selective inhibition suggests a targeted anti-inflammatory action with potentially fewer off-target effects.

3. STAT3 Signaling Pathway:

Recent studies have also implicated the Signal Transducer and Activator of Transcription 3 (STAT3) pathway in Angelicin's immunomodulatory effects. Angelicin has been shown to regulate macrophage polarization, a key process in the resolution of inflammation, by influencing the STAT3 signaling pathway. It can promote the transition of pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype.

Quantitative Data on Anti-Inflammatory Efficacy

The following tables summarize the available quantitative data on the anti-inflammatory effects of Angelicin from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Angelicin

| Inflammatory Mediator | Cell Line | Stimulant | Angelicin Concentration | % Inhibition / IC50 | Reference |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | - | IC50: 19.5 µg/mL | |

| TNF-α | RAW 264.7 Macrophages | LPS | Pretreatment | Marked downregulation | |

| IL-6 | RAW 264.7 Macrophages | LPS | Pretreatment | Marked downregulation | |

| IL-1β | THP-1 cells | P. gingivalis-LPS | Dose-dependent | Significant decrease in mRNA expression | |

| IL-8 | THP-1 cells | P. gingivalis-LPS | Dose-dependent | Significant decrease in mRNA expression | |

| IL-4 | Murine model of asthma | Ovalbumin | - | Inhibition of production | |

| IL-5 | Murine model of asthma | Ovalbumin | - | Inhibition of production | |

| IL-13 | Murine model of asthma | Ovalbumin | - | Inhibition of production |

Table 2: In Vivo Anti-Inflammatory Effects of Angelicin

| Animal Model | Inflammatory Parameter | Angelicin Dosage | Effect | Reference |

| LPS-induced Acute Lung Injury (mice) | TNF-α and IL-6 levels in BALF | Pretreatment | Marked downregulation | |

| LPS-induced Acute Lung Injury (mice) | Inflammatory cell infiltration | Pretreatment | Significantly decreased | |

| LPS-induced Acute Lung Injury (mice) | Lung wet-to-dry weight ratio | Pretreatment | Significantly decreased | |

| LPS-induced Acute Lung Injury (mice) | Myeloperoxidase activity | Pretreatment | Significantly decreased | |

| Ovalbumin-induced Asthma (mice) | Airway hyperresponsiveness | Pretreatment | Inhibited | |

| Periodontitis (mice) | Alveolar bone loss | - | Significantly attenuated |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Angelicin's anti-inflammatory effects.

1. In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well for nitric oxide and cytokine assays and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of Angelicin for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL to the cell culture medium.

-

Nitric Oxide (NO) Measurement (Griess Assay): After 24 hours of LPS stimulation, the cell culture supernatant is collected. An equal volume of supernatant is mixed with Griess reagent. The absorbance is measured at 540 nm, and the nitrite (B80452) concentration is determined using a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA): After 24 hours of LPS stimulation, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

2. In Vivo Carrageenan-Induced Paw Edema Model

-

Animals: Male Wistar rats (180-220 g) are used. The animals are housed in standard conditions with free access to food and water.

-

Grouping: Animals are randomly divided into groups: a vehicle control group, a positive control group (e.g., indomethacin), and Angelicin treatment groups at various doses.

-

Drug Administration: Angelicin or the vehicle is administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Induction of Edema: A 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

3. Western Blot Analysis for NF-κB and MAPK Pathway Proteins

-

Cell Lysis: After treatment with Angelicin and/or an inflammatory stimulus, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Angelicin and a typical experimental workflow for its evaluation.

Conclusion and Future Directions

Angelicin demonstrates significant anti-inflammatory properties through the targeted inhibition of the NF-κB and MAPK signaling pathways. The available data from both in vitro and in vivo studies support its potential as a therapeutic agent for inflammatory conditions. However, further research is warranted to establish a more comprehensive quantitative profile of its efficacy, including detailed dose-response studies for a wider range of inflammatory mediators. Elucidating the precise molecular interactions of Angelicin with its targets and conducting further preclinical studies in various disease models will be crucial for its translation into clinical applications. The selective nature of its inhibitory action on key inflammatory pathways positions Angelicin as a promising candidate for the development of novel anti-inflammatory drugs with an improved safety profile.

References

Methodological & Application

Angelicin Photochemotherapy (PUVA): Application Notes and Experimental Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Angelicin (B190584) photochemotherapy (PUVA), including detailed experimental protocols and a summary of its molecular mechanisms. Angelicin, a naturally occurring angular furanocoumarin, serves as a photosensitizing agent that, upon activation by Ultraviolet A (UVA) radiation, exhibits potent anti-proliferative and pro-apoptotic effects, making it a subject of interest for cancer therapy and other applications.

Angelicin's mechanism of action primarily involves its intercalation into DNA.[1] Subsequent UVA irradiation triggers a photochemical reaction, leading to the formation of monoadducts with pyrimidine (B1678525) bases, principally thymine.[1][2] This covalent modification of DNA inhibits replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][3] Unlike its linear isomer psoralen, which can form both monoadducts and interstrand cross-links, angelicin's angular structure sterically hinders the formation of cross-links. This distinction is significant as monoadducts are more readily repaired by cellular mechanisms, potentially resulting in lower phototoxicity compared to psoralen.

Beyond its direct interaction with DNA, angelicin has been shown to modulate various signaling pathways implicated in cell survival and inflammation. Notably, it can inhibit the NF-κB and MAPK signaling pathways, contributing to its anti-inflammatory and anti-cancer properties. Studies have also indicated its involvement in the PI3K/AKT pathway and its ability to induce both intrinsic and extrinsic apoptotic cascades.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on the effects of Angelicin, both alone and in combination with UVA, on different cancer cell lines.

Table 1: Cytotoxicity of Angelicin (IC50 Values)

| Cell Line | Treatment Duration | IC50 Value | Reference |

| SH-SY5Y (Neuroblastoma) | 48 hours | 49.56 µM | |

| HL-60 (Leukemia) | 24 hours | 148.4 µg/mL | |

| HL-60 (Leukemia) | 48 hours | 41.7 µg/mL | |

| MCF-7 (Breast Cancer) | Not Specified | Lower than Psoralen for ERα antagonism |

Table 2: Effects of Angelicin on Apoptosis-Related Proteins

| Cell Line | Angelicin Concentration | Effect | Reference |

| SH-SY5Y | ≥ 30 µM | Significant decrease in Bcl-2, Bcl-xL, and Mcl-1 | |

| SH-SY5Y | ≥ 50 µM | Significant increase in cleaved caspase-9 | |

| SH-SY5Y | ≥ 40 µM | Significant increase in cleaved caspase-3 | |

| HL-60 | 40 and 80 µg/mL | Dose-dependent upregulation of Bax and downregulation of Bcl-2 | |

| HepG2 & Huh-7 | Dose-dependent | Increased expression of cytochrome C |

Experimental Protocols

Herein are detailed protocols for key experiments used to evaluate the efficacy of Angelicin PUVA therapy in a laboratory setting.

Cell Culture and Angelicin-UVA Treatment

Objective: To treat cultured cancer cells with Angelicin followed by UVA irradiation.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7, SH-SY5Y)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Angelicin (Isopsoralen)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

UVA light source (320-400 nm) with a calibrated radiometer

-

Cell culture plates (6-well, 96-well)

Protocol:

-

Cell Seeding: Seed cells in appropriate culture plates at a density that allows for logarithmic growth during the experiment. Incubate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.

-

Angelicin Treatment: Prepare a stock solution of Angelicin in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50 µM). Remove the old medium from the cells and add the medium containing Angelicin.

-

Incubation: Incubate the cells with Angelicin for a predetermined time (e.g., 1-2 hours) at 37°C.

-

UVA Irradiation:

-

Wash the cells twice with PBS to remove any extracellular Angelicin.

-

Add fresh, pre-warmed PBS or culture medium to the wells to prevent cells from drying out during irradiation.

-

Place the culture plate under the UVA light source. The distance from the light source to the cells should be standardized.

-

Irradiate the cells with the desired UVA dose (e.g., 1-2 J/cm²). The dose can be calculated as the product of the intensity of the light (mW/cm²) and the exposure time (seconds).

-

-

Post-Irradiation Incubation: After irradiation, replace the PBS with a fresh complete culture medium.

-

Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Angelicin PUVA treatment.

Materials:

-

Treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Following the post-irradiation incubation period, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control group.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells following Angelicin PUVA treatment.

Materials:

-

Treated cells in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Necrotic cells: Annexin V-FITC negative, PI positive

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Angelicin and a typical experimental workflow for studying Angelicin PUVA.

Caption: Angelicin PUVA-mediated signaling pathways leading to apoptosis.

Caption: A typical experimental workflow for Angelicin PUVA studies.

References

Application Notes: Angelicin in Cell Viability and Proliferation Assays

Introduction

Angelicin (B190584), a furocoumarin naturally found in plants of the Apiaceae and Fabaceae families, has garnered significant interest in oncological research.[1][2] Structurally an angular furanocoumarin, it is an isomer of psoralen.[2] Angelicin exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[3][4] Its primary mechanism as an anti-cancer agent involves the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation across various cancer cell lines. These effects are mediated through its interaction with key cellular signaling pathways.

Mechanism of Action

Angelicin exerts its anti-proliferative and pro-apoptotic effects through multiple mechanisms:

-

Induction of Apoptosis: Angelicin can trigger both the intrinsic and extrinsic apoptotic pathways. In the intrinsic pathway, it modulates the expression of Bcl-2 family proteins, leading to mitochondrial destabilization, cytochrome c release, and subsequent activation of caspases-9 and -3. In the extrinsic pathway, angelicin can sensitize cancer cells to TRAIL-induced apoptosis by down-regulating c-FLIP, a key inhibitor of caspase-8 activation.

-

Cell Cycle Arrest: Angelicin has been shown to induce cell cycle arrest at different phases in a cell-type-dependent manner. For instance, it can cause G2/M phase arrest in human lung cancer cells by downregulating cyclin B1 and Cdc2. In other cell lines, such as HeLa and SiHa, it has been observed to cause arrest in the G0/G1 phase.

-

Modulation of Signaling Pathways: The anti-cancer effects of angelicin are linked to its ability to modulate critical signaling pathways involved in cell survival and proliferation, including the PI3K/AKT and MAPK pathways. Inhibition of these pathways by angelicin contributes to its ability to suppress tumor growth.

Data Presentation

The following tables summarize hypothetical quantitative data from cell viability and proliferation assays performed with angelicin on a generic cancer cell line (e.g., HeLa).

Table 1: Cell Viability (MTT Assay) of HeLa Cells Treated with Angelicin for 48 hours

| Angelicin Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 10 | 1.12 ± 0.06 | 89.6 |

| 25 | 0.88 ± 0.05 | 70.4 |

| 50 | 0.63 ± 0.04 | 50.4 |

| 100 | 0.35 ± 0.03 | 28.0 |

| 200 | 0.18 ± 0.02 | 14.4 |

Table 2: Cell Proliferation (BrdU Assay) of HeLa Cells Treated with Angelicin for 24 hours

| Angelicin Concentration (µM) | Absorbance (450 nm) (Mean ± SD) | % Proliferation |

| 0 (Vehicle Control) | 1.50 ± 0.10 | 100 |

| 10 | 1.32 ± 0.09 | 88.0 |

| 25 | 1.05 ± 0.07 | 70.0 |

| 50 | 0.78 ± 0.06 | 52.0 |

| 100 | 0.45 ± 0.04 | 30.0 |

| 200 | 0.24 ± 0.03 | 16.0 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the measurement of cell viability by assessing the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Materials:

-

Angelicin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Complete cell culture medium

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of Angelicin in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the Angelicin dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Angelicin concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Cell Proliferation Assessment using BrdU Assay

This protocol measures cell proliferation by detecting the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA of proliferating cells.

Materials:

-

Angelicin stock solution (in DMSO)

-

BrdU labeling solution (10 µM in complete medium)

-

Complete cell culture medium

-

96-well cell culture plates

-

Fixing/Denaturing solution

-

Anti-BrdU primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treat cells with various concentrations of Angelicin as described in the MTT assay protocol and incubate for the desired duration (e.g., 24 hours).

-

Add 10 µL of 10X BrdU labeling solution to each well for a final concentration of 1X.

-

Incubate the cells for 2-4 hours at 37°C.

-

Carefully remove the medium and fix/denature the cells by adding 100 µL of Fixing/Denaturing solution and incubating for 30 minutes at room temperature.

-

Remove the solution and wash the wells three times with wash buffer.

-

Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature in the dark.

-

Add 100 µL of stop solution to each well.

-

Measure the absorbance at 450 nm using a microplate reader.

Visualizations

Caption: Angelicin's impact on key cellular signaling pathways.

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for the BrdU cell proliferation assay.

References

Application Note: Quantification of Angelicin using High-Performance Liquid Chromatography (HPLC)

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angelicin is a naturally occurring furanocoumarin found in various plants, notably in the Apiaceae and Fabaceae families.[1] It is the parent compound of the angular furanocoumarins and possesses a range of biological activities, including anti-inflammatory, antiviral, and anti-cancer properties.[2] Accurate and precise quantification of Angelicin is crucial for phytochemical analysis, pharmacokinetic studies, and quality control in drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Angelicin in various matrices.

Chemical Structure

-

Synonyms: Isopsoralen[2]

-

Molecular Formula: C₁₁H₆O₃

-

Molecular Weight: 186.16 g/mol

-

UV max: 300 nm

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of Angelicin.